

Synthesis Protocol for N-(Piperidin-4-yl)pyrimidin-2-amine

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Compound of Interest

Compound Name: *N-(Piperidin-4-yl)pyrimidin-2-amine*

Cat. No.: B1319067

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Application Notes

N-(Piperidin-4-yl)pyrimidin-2-amine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a pyrimidine ring linked to a piperidine scaffold, is present in a number of kinase inhibitors and other therapeutic agents. The protocol described herein outlines a reliable and efficient method for the synthesis of **N-(Piperidin-4-yl)pyrimidin-2-amine** via reductive amination of 2-aminopyrimidine and tert-butyl 4-oxopiperidine-1-carboxylate, followed by deprotection of the Boc-protecting group. This two-step process offers good yields and a straightforward purification procedure, making it suitable for both small-scale and larger-scale preparations in a research or drug development setting. The purity and identity of the final product are confirmed by standard analytical techniques.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate

This initial step involves the reductive amination of a protected piperidone with 2-aminopyrimidine to form the C-N bond.

Materials:

- 2-Aminopyrimidine
- tert-Butyl 4-oxopiperidine-1-carboxylate
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- To a stirred solution of 2-aminopyrimidine (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.1 eq) in dichloroethane (DCE, 0.2 M), add a catalytic amount of glacial acetic acid (0.1 eq).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
- Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq) portion-wise to the reaction mixture over 15 minutes.
- Continue stirring the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO_3) solution until gas evolution ceases.
- Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate as a white solid.

Step 2: Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine (Final Product)

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Materials:

- tert-Butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

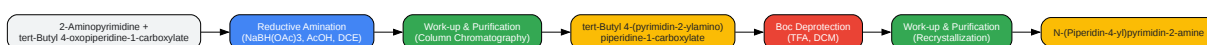
Procedure:

- Dissolve tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M).
- Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- Dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous sodium bicarbonate (NaHCO_3) solution to neutralize the remaining acid.
- Extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and filter.
- Concentrate the filtrate under reduced pressure to yield **N-(Piperidin-4-yl)pyrimidin-2-amine** as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

Step	Reactant 1	Reactant 2	Reagent	Solvent	Temp (°C)	Time (h)	Yield (%)	Purity (%)
1	2-Aminopyrimidine	tert-Butyl 4-oxopiperidine-1-carboxylate	NaBH(OAc) ₃ , Acetic Acid	DCE	RT	16	85	>95
2	tert-Butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate	-	TFA	DCM	RT	3	92	>98

Visualizations



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Caption: Synthesis workflow for **N-(Piperidin-4-yl)pyrimidin-2-amine**.

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